molecular formula C16H11NS B3050418 12H-Benzo[b]phenothiazine CAS No. 258-08-2

12H-Benzo[b]phenothiazine

Cat. No.: B3050418
CAS No.: 258-08-2
M. Wt: 249.3 g/mol
InChI Key: IWKDFAWZFVGWAH-UHFFFAOYSA-N
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Description

12H-Benzo[b]phenothiazine is a heterocyclic compound with the molecular formula C16H11NS. It is a derivative of phenothiazine, characterized by the fusion of a benzene ring to the phenothiazine core. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12H-Benzo[b]phenothiazine can be synthesized through several methods. One common approach involves the condensation of 2-aminobiphenyl with sulfur in the presence of a dehydrating agent. Another method includes the cyclization of 2-aminodiphenyl sulfide under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient production. The process typically includes the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 12H-Benzo[b]phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 12H-Benzo[b]phenothiazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 12H-Benzo[b]phenothiazine stands out due to its specific structural features, which confer unique electronic and photophysical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

12H-benzo[b]phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NS/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKDFAWZFVGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948698
Record name 12H-Benzo[b]phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258-08-2
Record name 12H-Benzo[b]phenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12H-Benzo[b]phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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